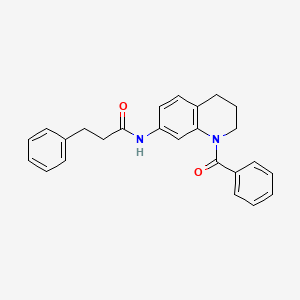

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylpropanamide

Description

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c28-24(16-13-19-8-3-1-4-9-19)26-22-15-14-20-12-7-17-27(23(20)18-22)25(29)21-10-5-2-6-11-21/h1-6,8-11,14-15,18H,7,12-13,16-17H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFLBWCGAKVIRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylpropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core, which is significant in various pharmacological activities. Its molecular formula is , with a molecular weight of 401.5 g/mol. The structure includes a benzoyl group and a phenylpropanamide moiety, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H23N3O3 |

| Molecular Weight | 401.5 g/mol |

| LogP | 4.0469 |

| Polar Surface Area | 61.62 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 7 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from substituted benzoic acids. Key synthetic methods include:

- Formation of Tetrahydroquinoline Core : Often achieved through cyclization reactions.

- Benzoylation : Introduction of the benzoyl group via Friedel-Crafts acylation.

- Amide Formation : Coupling with phenylpropanamide derivatives.

Antifungal Activity

Recent studies have indicated that derivatives of tetrahydroquinoline exhibit significant antifungal properties. For instance, compounds similar to this compound showed promising results against pathogenic fungi such as Valsa mali and Sclerotinia sclerotiorum. One study reported an EC50 value of 2.63 mg/L for a closely related compound against Sclerotinia sclerotiorum, outperforming commercial fungicides like flutolanil .

The biological mechanisms through which these compounds exert their effects are believed to involve:

- Enzyme Inhibition : Compounds can bind to specific enzymes, inhibiting their activity and disrupting fungal growth.

- Membrane Disruption : Interaction with fungal membranes can lead to increased permeability and cell death.

Other Biological Activities

In addition to antifungal properties, this compound has been investigated for potential anti-inflammatory and analgesic effects. Its ability to interact with various biological targets suggests possible applications in treating inflammatory diseases .

Case Studies

- Antifungal Efficacy : A study highlighted the superior fungicidal activity of a related compound against Sclerotinia sclerotiorum, demonstrating its potential as an effective agricultural fungicide .

- Pharmacological Potential : Research into the anti-inflammatory properties indicated that the compound could modulate inflammatory pathways by inhibiting specific cytokines .

Comparison with Similar Compounds

Structural Analogues and Core Modifications

Table 1: Structural and Functional Comparison of Key Analogues

Key Differences and Implications

Core Heterocycle Modifications

- Tetrahydroquinoline vs. Quinoline (): The target compound’s partially saturated tetrahydroquinoline core reduces aromaticity compared to the fully aromatic quinoline in sulfonamide derivatives.

- Benzothiazole Derivatives (): Benzothiazole-based analogs (e.g., N-(6-nitrobenzothiazole-2-yl)-3-phenylpropanamide) exhibit distinct electronic properties due to the sulfur atom and aromatic heterocycle. These features may favor interactions with thiol-containing enzymes or metal ions, unlike the tetrahydroquinoline core .

Substituent Effects

- Benzoyl vs. Sulfamoyl groups, however, offer stronger hydrogen-bonding capacity, which could improve aqueous solubility .

- Methoxy vs.

C. Hydrogen-Bonding Patterns ()

The target compound’s amide and benzoyl groups act as hydrogen-bond donors/acceptors, forming stable crystalline lattices. In contrast, sulfonamide derivatives () exhibit stronger H-bonding due to the sulfonyl group’s polarity, which may influence crystallization behavior and bioavailability .

Preparation Methods

Tetrahydroquinoline Core Synthesis

The tetrahydroquinoline framework is typically assembled via cyclization reactions. Two primary methods are employed:

Bischler-Napieralski Cyclization

This method involves cyclodehydration of an N-acyl-β-phenethylamine derivative using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). For example:

Reductive Amination

An alternative approach condenses an aldehyde with a primary amine, followed by imine reduction:

-

Condensation : React 7-nitro-1,2,3,4-tetrahydroquinoline with benzaldehyde to form a Schiff base.

-

Reduction : Use NaBH₄ in methanol to yield N-benzyl-tetrahydroquinoline.

-

N1 Deprotection : Hydrogenolysis removes the benzyl group, exposing the N1 amine for subsequent benzoylation.

Advantages : Higher regioselectivity and milder conditions compared to Bischler-Napieralski.

N1 Benzoylation

The N1 amine is acylated using benzoyl chloride under Schotten-Baumann conditions:

-

Reaction : Treat tetrahydroquinoline with benzoyl chloride (1.2 equiv) in dichloromethane (DCM) and triethylamine (TEA) at 0°C.

-

Workup : Quench with aqueous HCl, extract with DCM, and purify via silica gel chromatography (hexane/ethyl acetate).

Key Data :

C7 Amidation with 3-Phenylpropanoyl Chloride

The C7 amine undergoes amidation to introduce the 3-phenylpropanamide group:

Two-Step Protocol

-

Activation : Convert 3-phenylpropanoic acid to its acid chloride using thionyl chloride (SOCl₂).

-

Coupling : React 1-benzoyl-tetrahydroquinolin-7-amine with 3-phenylpropanoyl chloride (1.5 equiv) in DCM/TEA at 0°C.

Optimized Conditions :

One-Pot Amidation

Alternatively, employ a coupling agent such as HATU or EDCl/HOBt for direct amidation without isolating the acid chloride:

-

Reagents : 3-phenylpropanoic acid (1.2 equiv), HATU (1.5 equiv), DIPEA (3.0 equiv) in DMF.

Advantages : Avoids handling corrosive acid chlorides; yields ~68%.

Comparative Analysis of Synthetic Routes

The table below evaluates two dominant strategies for assembling the target compound:

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Bischler-Napieralski | High scalability | Harsh conditions (POCl₃/PPA) | 65% |

| Reductive Amination | Mild conditions, better selectivity | Requires hydrogenation step | 75% |

Characterization and Quality Control

Critical analytical data for the final compound include:

Spectral Data

Purity Assessment

Challenges and Troubleshooting

Regioselectivity in Acylation

The N1 and C7 amines exhibit differing reactivities. To suppress over-acylation:

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylpropanamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Functional Group Compatibility : Protect reactive groups (e.g., amides) during coupling steps to avoid side reactions. For example, the tetrahydroquinoline core can be synthesized via cyclization of precursor amines under acidic conditions .

- Biocatalytic Steps : Rhodotorula glutinis whole-cell bioreduction may optimize stereoselectivity in intermediates .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization for high-purity yields .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : Analyze - and -NMR spectra to verify substituent positions (e.g., benzoyl and phenyl groups) .

- X-ray Crystallography : Refine crystal structures using SHELXL for precise bond-length and angle measurements .

- Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS .

Q. What preliminary assays are used to evaluate its biological activity?

- Methodological Answer :

- In Vitro Enzyme Inhibition : Test against acetylcholinesterase (AChE) using Ellman’s assay to measure IC values .

- Antimicrobial Screening : Perform broth microdilution assays against Gram-positive/negative bacteria to determine MICs .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of the tetrahydroquinoline and propanamide moieties?

- Methodological Answer :

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)) for Buchwald-Hartwig coupling .

- Solvent Effects : Use polar aprotic solvents (DMF or DMSO) to enhance solubility and reaction rates .

- Real-Time Monitoring : Employ HPLC with UV detection to track intermediate formation and adjust reaction conditions dynamically .

Q. What advanced techniques resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to assess consistency in IC values .

- Molecular Dynamics Simulations : Model ligand-target interactions (e.g., with AChE) to explain variability in inhibitory potency .

- Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., OECD guidelines) .

Q. How do structural modifications influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- SAR Studies : Synthesize derivatives (e.g., replacing benzoyl with cinnamoyl) and compare logP values (via shake-flask method) and metabolic stability (using liver microsomes) .

- Table : Key Derivatives and Properties

| Derivative | Modification | logP | AChE IC (nM) |

|---|---|---|---|

| Parent Compound | None | 3.2 | 85 |

| Cinnamamide Analog | Benzoyl → Cinnamoyl | 3.8 | 42 |

| Methylbenzamide Analog | Phenyl → 3-Methylphenyl | 3.5 | 120 |

| Data derived from and computational models . |

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315, H319) .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (GHS H335) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Data Analysis and Technical Challenges

Q. How should researchers address low crystallinity in X-ray diffraction studies?

- Methodological Answer :

- Crystal Growth : Use vapor diffusion with mixed solvents (e.g., DCM/methanol) to improve crystal quality .

- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model twinned crystals .

Q. What computational tools predict the compound’s interaction with biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.